molecular formula C10H19N3O5 B1665301 Aspartylysine CAS No. 5853-83-8

Aspartylysine

Cat. No. B1665301
CAS RN: 5853-83-8
M. Wt: 261.28 g/mol
InChI Key: VNJVIQOAVBMTIB-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-beta-Aspartyllysine, also known as asp-lys or e-(b-aspartyl)lysine, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. N6-beta-Aspartyllysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Magnetic Resonance Spectroscopy in Biomedical Research

Magnetic resonance spectroscopy (MRS) is increasingly used in biomedical research for non-invasive biochemical and biomedical studies. MRS is significant for applications in clinical diagnostics and biomedical sciences, requiring accurate and biochemically relevant data analysis. Aspartylysine plays a role in these studies, especially in the context of advanced quantitative data analysis in the frequency domain (Š. Mierisová & M. Ala-Korpela, 2001).

Polyaminoacids in Macromolecular Prodrugs

Synthetic polyaminoacids like poly(aspartic acid) and polylysine are extensively studied for producing macromolecular prodrugs, particularly in antitumor therapy. These polyaminoacids, including aspartylysine, are used as carriers in drug delivery and targeting, showcasing their potential pharmaceutical applications (G. Cavallaro, G. Pitarresi, & G. Giammona, 2011).

Aspartame and Its Metabolites in Health Research

Aspartame, a compound related to aspartylysine, is studied for its health implications. Research has focused on its metabolism, effects on plasma amino acids, and potential prooxidative effects. These studies provide insights into the biological effects of related compounds like aspartylysine (B. Caballero et al., 1986).

Insulin Aspart in Diabetes Management

Insulin aspart, a rapid-acting insulin analog, is researched for its efficacy in diabetes management. Studies on insulin aspart help understand the pharmacodynamics of similar peptides, including aspartylysine, in metabolic conditions (P. Home et al., 1998).

Nanoparticle Science and Drug Delivery

Research into the cellular uptake and intracellular trafficking of nanoparticles, including those modified with peptides like aspartylysine, is significant in nanomedicine. These studies provide critical insights into the mechanisms of uptake and biological function of nanoparticle-based drug delivery systems (Parisa Foroozandeh & A. Aziz, 2018).

properties

CAS RN

5853-83-8

Product Name

Aspartylysine

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

(2S)-6-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-8(14)5-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1

InChI Key

VNJVIQOAVBMTIB-BQBZGAKWSA-N

Isomeric SMILES

C(CC[NH3+])C[C@@H](C(=O)[O-])NC(=O)C[C@@H](C(=O)[O-])[NH3+]

SMILES

C(CCN)CC(C(=O)O)NC(=O)CC(C(=O)O)N

Canonical SMILES

C(CC[NH3+])CC(C(=O)[O-])NC(=O)CC(C(=O)[O-])[NH3+]

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Asp-Lys
aspartyllysine
beta-aspartyl-epsilon-lysine
N-epsilon-(beta-aspartyl)lysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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